(5-Methylthiophen-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone
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Overview
Description
(5-Methylthiophen-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone is a complex organic compound that features a thiophene ring substituted with a methyl group, a pyrazine ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylthiophen-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Azetidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Attachment of the Pyrazine Ring: This step involves the nucleophilic substitution reaction where the azetidine ring is reacted with a pyrazine derivative.
Introduction of the Thiophene Ring: The final step involves the coupling of the thiophene ring, which can be done using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(5-Methylthiophen-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced under hydrogenation conditions.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrazine derivatives.
Substitution: Substituted azetidine derivatives.
Scientific Research Applications
(5-Methylthiophen-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5-Methylthiophen-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(5-Methylthiophen-2-yl)(3-(pyridin-2-ylamino)azetidin-1-yl)methanone: Similar structure but with a pyridine ring instead of a pyrazine ring.
(5-Methylthiophen-2-yl)(3-(quinolin-2-ylamino)azetidin-1-yl)methanone: Contains a quinoline ring instead of a pyrazine ring.
Uniqueness
(5-Methylthiophen-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone is unique due to the presence of the pyrazine ring, which can impart different electronic properties and reactivity compared to similar compounds with pyridine or quinoline rings. This uniqueness can be exploited in the design of new materials or pharmaceuticals with specific desired properties.
Properties
IUPAC Name |
(5-methylthiophen-2-yl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-9-2-3-11(19-9)13(18)17-7-10(8-17)16-12-6-14-4-5-15-12/h2-6,10H,7-8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPULCHWSMMNRPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CC(C2)NC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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